CID 17577991
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 17577991” is a chemical entity that has been studied for various applications in scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 17577991 involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . This technique requires careful sample preparation to ensure accurate and robust analysis.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated chemical synthesis platforms. These platforms can perform and characterize chemical synthesis, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: CID 17577991 undergoes various types of chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of this compound include argon (Ar), nitrogen (N2), and carbon monoxide (CO). The reactivity, energetics, and dynamics of bimolecular reactions involving this compound have been studied using position-sensitive coincidence methodology at center-of-mass collision energies of 4.3–5.0 eV .
Major Products: The major products formed from the reactions of this compound include various ions and molecular fragments. For example, collision-induced dissociation (CID) channels result in the formation of C+ and CH2N+ ions .
Wissenschaftliche Forschungsanwendungen
CID 17577991 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and molecular interactions. In biology, it is utilized for investigating cellular processes and molecular pathways. In medicine, this compound is explored for its potential therapeutic effects and drug development .
Wirkmechanismus
The mechanism of action of CID 17577991 involves its interaction with specific molecular targets and pathways. For example, it may competitively and reversibly inhibit the activation of certain enzymes or proteins, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 17577991 can be identified using databases like PubChem. These compounds may share structural similarities and exhibit comparable reactivity and applications .
Uniqueness: this compound is unique due to its specific chemical structure and properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study and exploration.
Eigenschaften
Molekularformel |
C30H25Cl2N3O3 |
---|---|
Molekulargewicht |
546.4 g/mol |
InChI |
InChI=1S/C30H25Cl2N3O3/c1-2-16-9-12-23-20(14-16)30(28(38)34-23)29(19-6-3-4-7-22(19)33-27(29)37)25(24-8-5-13-35(24)30)26(36)18-11-10-17(31)15-21(18)32/h3-4,6-7,9-12,14-15,24-25H,2,5,8,13H2,1H3,(H,33,37)(H,34,38)/t24-,25-,29+,30+/m0/s1 |
InChI-Schlüssel |
JTBDYVBUXVTORT-DARZMLDPSA-N |
Isomerische SMILES |
CCC1=CC2=C(C=C1)NC(=O)[C@@]23[C@@]4([C@@H]([C@H]5N3CCC5)C(=O)C6=C(C=C(C=C6)Cl)Cl)C7=CC=CC=C7NC4=O |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC(=O)C23C4(C(C5N3CCC5)C(=O)C6=C(C=C(C=C6)Cl)Cl)C7=CC=CC=C7NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.